1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione
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Overview
Description
1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione is a heterocyclic organic compound featuring a pyrrolidine ring with five methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride can yield pyrrolidine derivatives . Another method involves the use of primary diols and amines catalyzed by a stable manganese complex, which selectively forms pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Scientific Research Applications
1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and prolinol .
Uniqueness
1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione is unique due to its high degree of methylation, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific structural features are required.
Properties
CAS No. |
60345-33-7 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,3,3,4,4-pentamethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H15NO2/c1-8(2)6(11)10(5)7(12)9(8,3)4/h1-5H3 |
InChI Key |
QEEDSPCJHOIXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)C1(C)C)C)C |
Origin of Product |
United States |
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